モフェゾラック

概要

説明

モフェゾラックは、日本では「ディソペイン」という名称で販売されている、鎮痛と消炎作用をもつ非ステロイド系抗炎症薬(NSAID)です。 関節リウマチ、腰痛、肩関節周囲炎、手術や外傷後の疼痛管理などにしばしば処方されます 。 モフェゾラックはイソキサゾール系に属し、シクロオキシゲナーゼ-1(COX-1)酵素の選択的阻害剤です .

科学的研究の応用

Mofezolac has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the inhibition of cyclooxygenase enzymes.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored for its potential in treating neuroinflammation and other inflammatory conditions.

Industry: Utilized in the development of new anti-inflammatory drugs and formulations

作用機序

モフェゾラックは、シクロオキシゲナーゼ-1(COX-1)酵素を選択的に阻害することで作用し、プロスタグランジンの合成を抑制します。この阻害により、炎症と痛みが軽減されます。 モフェゾラックは、酵素活性部位チャネルと静電的相互作用、水素結合、疎水性相互作用、ファンデルワールス相互作用を組み合わせて形成し、高い結合親和性に貢献しています .

類似の化合物との比較

類似の化合物

アスピリン: COX-1およびCOX-2酵素の両方を阻害する別のNSAIDです。

イブプロフェン: COX-1およびCOX-2の両方を阻害する非選択的NSAIDです。

セレコキシブ: 抗炎症作用のために使用される選択的COX-2阻害剤

独自性

モフェゾラックは、COX-1酵素に対する高い選択性によりユニークであり、最も強力で選択的な可逆的COX-1阻害剤となっています。 この選択性により、非選択的NSAIDに一般的に関連する胃腸系の副作用のリスクが軽減されます .

Safety and Hazards

Common side effects of Mofezolac include abdominal pain, stomach discomfort, nausea, sleepiness, itch, hives, rash, erythema, and edema . Serious side effects include peptic ulcers, gastrointestinal bleeding, asthma attack, jaundice, acute liver failure, and thrombocytopenia . It is not recommended during pregnancy or breastfeeding . In case of accidental exposure, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

生化学分析

Biochemical Properties

Mofezolac plays a significant role in biochemical reactions by selectively inhibiting the enzyme cyclooxygenase-1 (COX-1). This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . Mofezolac interacts with COX-1 through a combination of electrostatic, hydrogen bond, hydrophobic, and van der Waals interactions, contributing to its high binding affinity . Additionally, mofezolac has been shown to modulate the NF-kB signaling pathway, emphasizing its neuroprotective effect and therapeutic potential in controlling neuroinflammatory diseases .

Cellular Effects

Mofezolac exerts various effects on different cell types and cellular processes. In microglial cells, mofezolac reduces the expression of COX-1 and the release of prostaglandin E2 (PGE2), which are associated with inflammation . This reduction in COX-1 expression and PGE2 release leads to the downregulation of NF-kB activation, a key signaling pathway involved in inflammation . Furthermore, mofezolac has been observed to decrease the expression of glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, both markers of inflammation, in neuroinflammation models .

Molecular Mechanism

The molecular mechanism of mofezolac involves its selective inhibition of COX-1, resulting in the suppression of prostaglandin synthesis . Mofezolac binds to the active site of COX-1 through a combination of electrostatic, hydrogen bond, hydrophobic, and van der Waals interactions . This binding prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, mofezolac modulates the NF-kB signaling pathway, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mofezolac have been observed to change over time. Mofezolac has demonstrated stability in reducing COX-1 expression and PGE2 release in LPS-activated microglial cells over a 24-hour period . In in vivo models, mofezolac has shown a sustained reduction in inflammation markers, such as glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, over time . These findings suggest that mofezolac maintains its anti-inflammatory effects over extended periods in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of mofezolac vary with different dosages in animal models. At therapeutic doses, mofezolac effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, mofezolac may lead to toxic effects, such as gastrointestinal bleeding, peptic ulcers, and liver toxicity . These findings highlight the importance of determining the optimal dosage of mofezolac to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

Mofezolac is involved in metabolic pathways that include its interaction with the enzyme cytochrome P450 2C9 (CYP2C9) . This interaction facilitates the metabolism of mofezolac, leading to its biotransformation and elimination from the body . The metabolic pathways of mofezolac also involve the reduction of prostaglandin synthesis, which plays a crucial role in its anti-inflammatory effects .

Transport and Distribution

Mofezolac is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Mofezolac’s selective inhibition of COX-1 and its high binding affinity contribute to its effective localization and accumulation in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of mofezolac is primarily within the cytoplasm, where it interacts with COX-1 . Mofezolac’s binding to COX-1 in the cytoplasm prevents the enzyme from converting arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . This subcellular localization is crucial for mofezolac’s anti-inflammatory effects and its ability to modulate cellular processes involved in inflammation.

準備方法

合成経路と反応条件

モフェゾラックは、イソキサゾール環の形成とそれに続く官能基化を含む、複数段階のプロセスによって合成できます。合成は通常、4-メトキシベンズアルデヒドとヒドロキシルアミン塩酸塩を反応させて対応するオキシムを形成することから始まります。このオキシムは次に環化されてイソキサゾール環を形成します。

工業生産方法

モフェゾラックの工業生産には、大規模製造のための合成経路の最適化が含まれます。 これには、効率的な触媒の使用、制御された反応条件、および最終生成物の高収率と高純度を保証するための精製技術が含まれます .

化学反応の分析

反応の種類

モフェゾラックは、以下を含むさまざまな化学反応を起こします。

酸化: モフェゾラックは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応は、モフェゾラックに存在する官能基を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が得られるのに対し、還元によって脱酸素化化合物が得られる可能性があります .

科学研究への応用

モフェゾラックは、幅広い科学研究に役立ちます。

化学: シクロオキシゲナーゼ酵素の阻害を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスや酵素活性への影響について調査されています。

医学: 神経炎症やその他の炎症性疾患の治療における可能性について検討されています。

類似化合物との比較

Similar Compounds

Aspirin: Another NSAID that inhibits both COX-1 and COX-2 enzymes.

Ibuprofen: A non-selective NSAID that inhibits both COX-1 and COX-2.

Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory properties

Uniqueness

Mofezolac is unique due to its high selectivity for the COX-1 enzyme, making it the most potent and selective reversible COX-1 inhibitor. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

特性

IUPAC Name |

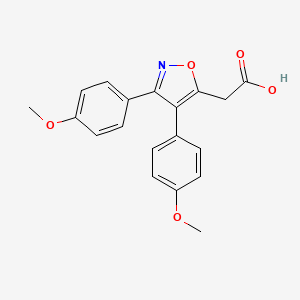

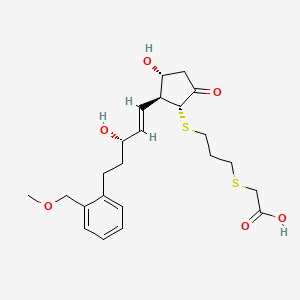

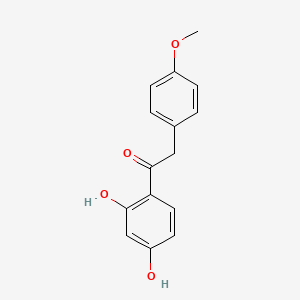

2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEIHHYCDCTAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046716 | |

| Record name | Mofezolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78967-07-4 | |

| Record name | Mofezolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78967-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofezolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078967074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mofezolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOFEZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVJ0BV3H3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Mofezolac exerts its pharmacological effects primarily by inhibiting COX-1, an enzyme involved in the biosynthesis of prostaglandins. [, , ]

ANone: Unlike non-selective NSAIDs, which inhibit both COX-1 and COX-2, mofezolac demonstrates a higher affinity for COX-1. [, , , ] This selectivity contributes to its unique pharmacological profile.

ANone: Inhibition of COX-1 by mofezolac primarily reduces the production of prostaglandin E2 (PGE2). [, , ] This reduction in PGE2 levels is linked to its analgesic and anti-inflammatory effects.

ANone: The molecular formula of mofezolac is C19H17NO5, and its molecular weight is 339.35 g/mol.

ANone: While the provided research abstracts do not contain specific spectroscopic data, this information can be found in resources like drug databases and chemical suppliers.

ANone: Research indicates that mofezolac is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 15 minutes. [] It undergoes extensive metabolism, primarily via demethylation and sulfation, with the metabolites exhibiting different pharmacokinetic properties. [, ] Excretion occurs primarily through the bile, with enterohepatic circulation contributing to its prolonged presence in the body. []

ANone: Yes, significant species-related differences in mofezolac metabolism have been observed. Studies show variations in the enzyme activities responsible for its metabolism, leading to different metabolite profiles across species like mice, rats, dogs, and monkeys. [] These differences highlight the importance of considering species-specific metabolism in preclinical studies.

ANone: The rapid absorption, extensive metabolism, and enterohepatic circulation of mofezolac contribute to its overall pharmacokinetic profile. Understanding these processes is crucial for optimizing dosing regimens and achieving therapeutic efficacy.

ANone: Researchers have utilized various in vitro models, including cell cultures and enzyme assays, to investigate the effects of mofezolac on prostaglandin biosynthesis and its impact on cellular processes. [, , ]

ANone: Mofezolac's efficacy has been evaluated in animal models of pain, inflammation, and cancer. [, , , , ] These models provide insights into its potential therapeutic applications and help researchers understand its mechanism of action in vivo.

ANone: Mofezolac has undergone extensive preclinical toxicological evaluation, including acute toxicity, subacute toxicity, and chronic toxicity studies in various animal species. [, , , , , ]

ANone: Long-term toxicological studies have been conducted in rodents and dogs to assess the safety profile of mofezolac following repeated administration. [, ]

ANone: Research on mofezolac analogs has explored the relationship between structure and activity, providing insights into the key pharmacophores responsible for COX-1 inhibition and selectivity. [, , ]

ANone: Yes, studies have investigated the chemopreventive effects of mofezolac in animal models of colon cancer, suggesting its potential to inhibit tumor development. [, , ] This area of research highlights the possible applications of mofezolac beyond its traditional use as an analgesic and anti-inflammatory agent.

ANone: Research has investigated the potential of mofezolac to elicit an immune response. [] This type of investigation is crucial for understanding the long-term safety and efficacy of drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)

![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)

![4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid](/img/structure/B1677321.png)

![(Z)-6-[(2R,3S)-3-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid](/img/structure/B1677322.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1677324.png)

![[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1677331.png)